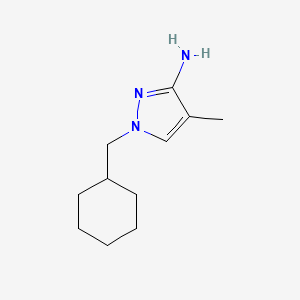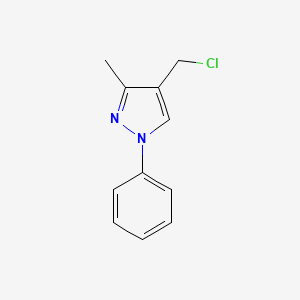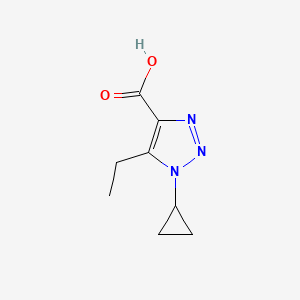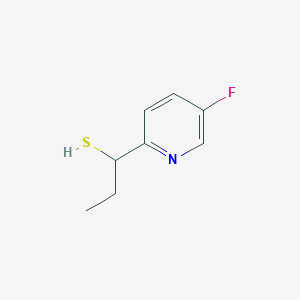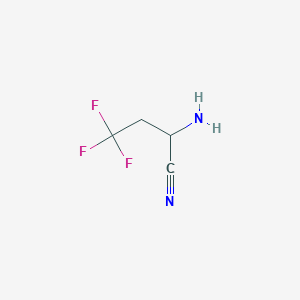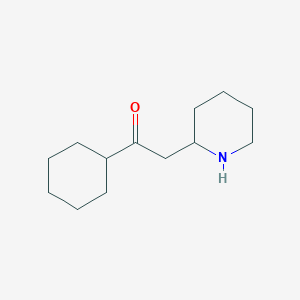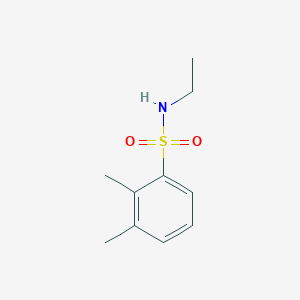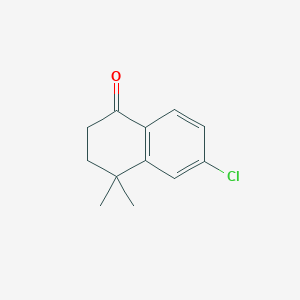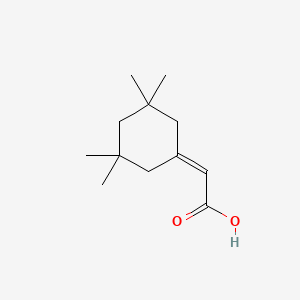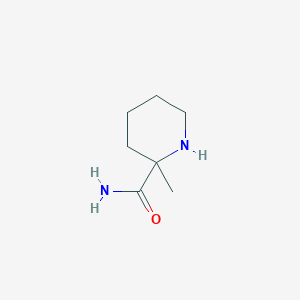
2-Methylpiperidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpiperidine-2-carboxamide is a chemical compound with the molecular formula C7H14N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidine-2-carboxamide typically involves the amidation of 2-methylpiperidine with a suitable carboxylic acid derivative. One common method is the reaction of 2-methylpiperidine with an activated carboxylic acid, such as an acyl chloride or anhydride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. For instance, a continuous flow system using a packed column with a catalyst like Raney nickel can be employed to achieve high yields and selectivity . This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds with carboxylic acids.
Hydrogenation: Reduction of double bonds in the presence of hydrogen and a catalyst.
Substitution: Replacement of functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions:
Amidation: Carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of bases like triethylamine.
Hydrogenation: Hydrogen gas and catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed:
Amidation: Formation of this compound.
Hydrogenation: Saturated derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylpiperidine-2-carboxamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methylpiperidine-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.
N-Methylpiperidine-2-carboxamide: A similar compound with a methyl group attached to the nitrogen atom.
2-Methylpyridine: Another methylated derivative of piperidine used in various chemical applications.
Uniqueness: 2-Methylpiperidine-2-carboxamide is unique due to its specific structure, which allows it to form strong hydrogen bonds with enzymes and proteins, making it a valuable compound in medicinal chemistry and drug discovery .
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10) |
InChI-Schlüssel |
UJJZRIQSYSSYFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCN1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



